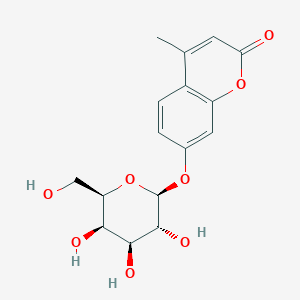

Methyl 2,3:4,6-di-O-benzylidene-alpha-D-mannopyranoside

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds, like methyl 2-O- and 3-O-alpha-D-talopyranosyl-alpha-D-mannopyranoside, involves intricate steps such as treatment with tert-butylchlorodiphenylsilane in the presence of imidazole, followed by processes like isopropylidenation, oxidation, and stereoselective reduction. These methods highlight the complexity and precision required in synthesizing such compounds (Rana & Matta, 1986).

Molecular Structure Analysis

Molecular structure analyses of related compounds provide insight into their configuration and conformation. For example, X-ray crystallographic analysis has been used to determine the structure of certain derivatives, revealing details about bond lengths, angles, and overall molecular geometry that are crucial for understanding the physical and chemical behavior of these molecules (Liu, Zhang, & Zhang, 2001).

Wissenschaftliche Forschungsanwendungen

Application 1: Cleavage of Acetal/Ketal Groups

- Summary of the Application: This compound is used in the study of acetalization and deacetalization, which are routine manipulations to protect and deprotect the 4- and 6-hydroxyl groups of glycosides in the synthesis of glycosyl building blocks .

- Methods of Application: The study found that treatment of SnCl4 with various carbohydrates containing acetal/ketal groups with the assistance of water in CH2Cl2 led to deacetalization/deketalization products in almost quantitative yields .

- Results or Outcomes: The study found that 4,6-benzylidene glycosides can be conveniently converted to 4,6-OAc or 4-OH, 6-OAc glycosides .

Application 2: Removal of Benzylidene Acetal and Benzyl Ether

- Summary of the Application: This compound is used in the removal of benzylidene acetal and benzyl ether in carbohydrate derivatives .

- Methods of Application: The process involves using a combination of triethylsilane and 10% Pd/C in CH3OH at room temperature .

- Results or Outcomes: A variety of carbohydrate diol derivatives were prepared from their benzylidene derivatives in excellent yield .

Application 3: NMR Spectroscopy and Molecular Dynamics Simulation

- Summary of the Application: This compound is used in the study of glycosidic α-linked mannopyranose disaccharides. It’s used in NMR spectroscopy and molecular dynamics simulation studies .

- Methods of Application: The study involved the use of molecular dynamics simulations for the disaccharides with explicit water as solvent using the additive CHARMM36 and Drude polarizable force fields for carbohydrates .

- Results or Outcomes: The study found that both simulations sampled conformational space in such a way that inter-glycosidic proton–proton distances were very well described .

Application 4: Synthesis of Tri- and Tetrahydroxylated Seven-Membered Iminosugars

- Summary of the Application: Methyl α-D-mannopyranoside has been used to synthesize a series of tri- and tetrahydroxylated seven-membered iminosugars .

- Methods of Application: The study worked towards a stable noeuromycin analog with a D-manno configuration .

- Results or Outcomes: The study successfully synthesized a series of tri- and tetrahydroxylated seven-membered iminosugars .

Application 5: Investigation of the Primary Mannose Binding Site of Pradimicin A

- Summary of the Application: This compound has been used in a study to investigate the primary mannose binding site of pradimicin A .

- Methods of Application: The study involved the use of Methyl α-D-mannopyranoside to synthesize a series of tri- and tetrahydroxylated seven-membered iminosugars .

- Results or Outcomes: The study was able to investigate the primary mannose binding site of pradimicin A .

Application 6: Preparation of Different Sugars

- Summary of the Application: Methyl 4,6-O-benzylidene-alpha-D-glucopyranoside, a similar compound, is used as a chiral building block and important intermediate in the preparation of different sugars .

- Methods of Application: The study involved the use of Methyl 4,6-O-benzylidene-alpha-D-glucopyranoside in the synthesis of different sugars .

- Results or Outcomes: The study was able to prepare different sugars using Methyl 4,6-O-benzylidene-alpha-D-glucopyranoside .

Eigenschaften

IUPAC Name |

(1R,2S,6S,7S,9R)-7-methoxy-4,12-diphenyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,6]tridecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O6/c1-22-21-18-17(26-20(27-18)14-10-6-3-7-11-14)16-15(24-21)12-23-19(25-16)13-8-4-2-5-9-13/h2-11,15-21H,12H2,1H3/t15-,16-,17+,18+,19?,20?,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGLOFWHLPMVSBF-GGUYPNGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C2C(C3C(O1)COC(O3)C4=CC=CC=C4)OC(O2)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1[C@@H]2[C@H]([C@H]3[C@H](O1)COC(O3)C4=CC=CC=C4)OC(O2)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2,3:4,6-di-O-benzylidene-alpha-D-mannopyranoside | |

CAS RN |

4148-71-4 | |

| Record name | NSC266498 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004148714 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

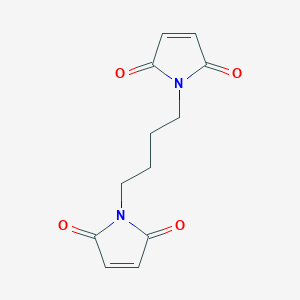

![Sulfo-N-succinimidyl 6-[3-(2-Pyridyldithio)propionamido] Hexanoate, Sodium Salt](/img/structure/B14161.png)

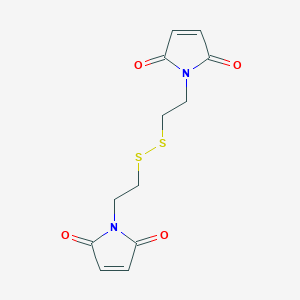

![1-[2-[2-[2-[2-(2,5-Dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethyl]pyrrole-2,5-dione](/img/structure/B14172.png)

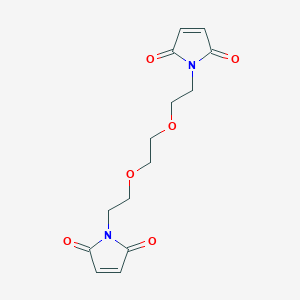

![1-[Pyrrol-1-YL-2,5-dione-methoxymethyl]-pyrrole-2,5-dione](/img/structure/B14173.png)